molecular formula C13H16N2O4 B6153522 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid CAS No. 2386428-73-3

1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B6153522
CAS No.: 2386428-73-3
M. Wt: 264.3
InChI Key:
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Description

1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a synthetic organic compound that features a pyrrolo[3,2-b]pyridine core structure. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group for amines, which can be selectively removed under acidic conditions . This allows for the controlled release of the active amine, which can then participate in further chemical reactions or biological processes.

Comparison with Similar Compounds

Similar compounds to 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid include other pyrrolo[3,2-b]pyridine derivatives and compounds with tert-butoxycarbonyl-protected amines. These compounds share similar structural features and reactivity but may differ in their specific applications and properties. For example:

The uniqueness of this compound lies in its specific combination of functional groups and the pyrrolo[3,2-b]pyridine core, which provides distinct reactivity and applications.

Properties

CAS No.

2386428-73-3

Molecular Formula

C13H16N2O4

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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